molecular formula C19H21NO4 B037622 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid CAS No. 113079-40-6

4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid

Cat. No.: B037622
CAS No.: 113079-40-6
M. Wt: 327.4 g/mol
InChI Key: ODLDHXPJRGNTPC-UHFFFAOYSA-N
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Description

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is an organic compound belonging to the class of aromatic monoterpenoids. It is characterized by the presence of an aromatic ring and a benzoic acid moiety, making it a versatile compound in various scientific research applications .

Mechanism of Action

Target of Action

NS-1, also known as Pbab acid or 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, primarily targets the Programmed cell death protein 1 (PD-1) . PD-1 is a crucial anticancer target, and the relatively low response rate and acquired resistance to existing antibody drugs highlight an urgent need to develop alternative targeting strategies .

Mode of Action

The interaction of NS-1 with its targets involves the palmitoylation of PD-1 . Palmitoylation promotes the trafficking of PD-1 to the recycling endosome, thus preventing its lysosome-dependent degradation .

Biochemical Pathways

The biochemical pathways affected by NS-1 involve the mTOR signaling pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .

Pharmacokinetics

The pharmacokinetics of NS-1 involve its enterohepatic circulation . After intravenous administration, the NS-1 concentrations in the plasma decrease rapidly, then increase to a peak concentration at 4 hours . Over a 6-hour period, a significant portion of the dose is excreted in the bile .

Result of Action

The molecular and cellular effects of NS-1’s action involve the promotion of tumor growth . In tumor cells, PD-1 was found to promote tumor growth even in the absence of the functional adaptive immune system, which involved the increased phosphorylation of ribosomal protein S6 (RPS6) and eIF4E as effectors of the mTOR signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NS-1. For instance, soil organic matter and total nitrogen content have been identified as key driving factors influencing the acid-base buffering capacity of certain compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid typically involves the reaction of 4-isopropylbenzoyl chloride with 2-(4-aminophenoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzoic acid
  • 4-Isopropylbenzoic acid
  • 2-(4-Aminophenoxy)ethanol

Uniqueness

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is unique due to its combination of an aromatic ring, benzoic acid moiety, and an amide linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDHXPJRGNTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150280
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-40-6
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-[2-(4-isopropylbenzamido)ethoxy]benzoate (102.42 g) was dissolved in 1 liter of ethanol with heating. A solution of 14.4 g of sodium hydroxide in 200 ml of water was added to the above ethanolic solution and the mixture was heated to reflux for 2 hours. The reaction solution was concentrated in vacuo, 1 liter of ice water was added to the residue, the mixture was neutralized with 10% hydrochloric acid, crystals separated out therefrom were collected by filtration, washed with water, dried and recrystallized from ethanol to give 80.5 g (yield: 82%) of crystalline product. M.p. 202°-203° C.
Name
Methyl 4-[2-(4-isopropylbenzamido)ethoxy]benzoate
Quantity
102.42 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: How does enterohepatic circulation affect the pharmacokinetic profile of PBAB?

A: Enterohepatic circulation significantly influences the pharmacokinetic profile of PBAB. After intravenous administration, PBAB is rapidly metabolized in the liver and excreted into the bile primarily as its 1β-O-acyl glucuronide conjugate (1β-PG) []. This conjugate can be hydrolyzed in the intestine, releasing PBAB back into the systemic circulation, thereby increasing its residence time in the body []. The study demonstrated that approximately 7.2% of the administered dose undergoes enterohepatic circulation [].

Q2: What is the role of acyl migration in the enterohepatic circulation of PBAB?

A: Acyl migration of the 1β-PG conjugate plays a crucial role in modulating the extent of PBAB's enterohepatic circulation. The research demonstrated that incubation of 1β-PG with bile resulted in its conversion to beta-glucuronidase-resistant isomers via intramolecular acyl migration []. This transformation reduces the amount of 1β-PG available for hydrolysis in the intestine, thus diminishing the reabsorption of PBAB and ultimately decreasing its enterohepatic circulation [].

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